Ethyl 3-amino-4-(4-bromophenyl)butanoate hydrochloride

Description

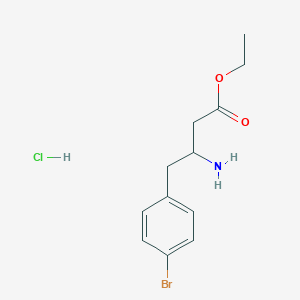

Ethyl 3-amino-4-(4-bromophenyl)butanoate hydrochloride is a halogenated ester derivative featuring a butanoate backbone substituted with a 4-bromophenyl group at the 4-position and an amino group at the 3-position, stabilized as a hydrochloride salt. This structural configuration confers unique physicochemical properties, including enhanced polarity from the hydrochloride moiety and lipophilicity from the brominated aromatic ring. Such characteristics make it a candidate for pharmaceutical intermediates or synthetic building blocks, particularly in reactions leveraging bromine’s reactivity or the amino group’s nucleophilicity .

Properties

Molecular Formula |

C12H17BrClNO2 |

|---|---|

Molecular Weight |

322.62 g/mol |

IUPAC Name |

ethyl 3-amino-4-(4-bromophenyl)butanoate;hydrochloride |

InChI |

InChI=1S/C12H16BrNO2.ClH/c1-2-16-12(15)8-11(14)7-9-3-5-10(13)6-4-9;/h3-6,11H,2,7-8,14H2,1H3;1H |

InChI Key |

PQVYWRJEMTZSHQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(CC1=CC=C(C=C1)Br)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-4-(4-bromophenyl)butanoate hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with ethyl 4-bromophenylacetate and ethyl acetoacetate.

Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium ethoxide to form ethyl 3-amino-4-(4-bromophenyl)butanoate.

Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process typically includes:

Reaction Monitoring: Continuous monitoring of the reaction parameters such as temperature, pH, and concentration.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-(4-bromophenyl)butanoate hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form primary amines.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Oxidation Products: Nitro derivatives or other oxidized forms.

Reduction Products: Primary amines or other reduced forms.

Hydrolysis Products: Carboxylic acids and alcohols.

Scientific Research Applications

Ethyl 3-amino-4-(4-bromophenyl)butanoate hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4-(4-bromophenyl)butanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can affect the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

The compound’s closest analogs include:

| Compound Name | Key Structural Features | Functional Differences |

|---|---|---|

| Ethyl 4-(cyclopropylamino)butanoate HCl | Cyclopropylamino group at 4-position | Lack of bromophenyl; smaller substituent |

| Ethyl 3-[1-[(4-bromophenyl)methylamino]ethyl]benzoate HCl | Benzoate backbone; methylamino-bromophenyl | Aromatic ester vs. aliphatic ester |

| Ethyl hexanoate | Simple aliphatic ester | No amino or halogen substituents |

For instance, the benzoate analog () benefits from aromatic conjugation, whereas the butanoate chain in the target compound offers greater flexibility .

Physicochemical Properties

- Volatility: The bromophenyl group reduces volatility compared to simpler esters like ethyl hexanoate (peak 9 in ), which degrades rapidly during wash cycles due to higher volatility . Hydrochloride salt formation further decreases volatility by increasing polarity.

- Solubility: The hydrochloride salt improves aqueous solubility relative to neutral esters (e.g., ethyl octanoate in ), which persist in nonpolar environments .

- Stability : The electron-withdrawing bromine may stabilize the ester against hydrolysis compared to electron-donating substituents (e.g., ethyl isovalerate in , which degrades earlier in acidic conditions) .

Pharmacological Potential

The amino group’s ability to form hydrogen bonds could improve bioavailability relative to non-amino esters like ethyl octanoate .

Research Implications and Limitations

Current evidence highlights the compound’s unique blend of reactivity and stability, positioning it as a versatile intermediate. However, gaps persist in direct comparative studies on its biological activity or synthetic yield against analogs. Further research should prioritize:

- Kinetic studies of bromophenyl substitution in ester hydrolysis.

- Comparative bioavailability assessments with non-halogenated amino esters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.